molecular formula C9H18OS B14504393 4-Sulfanylnonan-5-one CAS No. 63458-80-0

4-Sulfanylnonan-5-one

Cat. No.: B14504393
CAS No.: 63458-80-0
M. Wt: 174.31 g/mol
InChI Key: YSPDTYGUKRLWHO-UHFFFAOYSA-N
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Description

4-Sulfanylnonan-5-one (CAS No. 63458-80-0) is a sulfur-containing ketone with the molecular formula C₉H₁₈OS and a molecular weight of 174.30 g/mol. Structurally, it features a nine-carbon backbone (nonane) with a ketone group at position 5 and a sulfanyl (-SH) group at position 4. This compound belongs to the class of mercapto ketones, which are characterized by the presence of both thiol and carbonyl functional groups.

The sulfanyl group enhances nucleophilic reactivity, enabling participation in Michael additions, thiol-ene reactions, and metal coordination. The ketone group allows for further derivatization, such as condensation or reduction.

Properties

IUPAC Name

4-sulfanylnonan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-3-5-7-8(10)9(11)6-4-2/h9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDTYGUKRLWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608322
Record name 4-Sulfanylnonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63458-80-0
Record name 4-Sulfanylnonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfanylnonan-5-one typically involves the introduction of a sulfanyl group to a nonanone precursor. One common method is the nucleophilic substitution reaction where a suitable sulfanyl donor reacts with a nonanone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 4-Sulfanylnonan-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfanylnonan-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Sulfanylnonan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Sulfanylnonan-5-one involves its interaction with specific molecular targets. The sulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The ketone group may also interact with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Sulfanylnonan-5-one with structurally analogous mercapto ketones, focusing on molecular features, CAS numbers, and inferred properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Properties/Applications
4-Sulfanylnonan-5-one 63458-80-0 C₉H₁₈OS 174.30 Long-chain (C9), ketone at C5, thiol at C4 Potential use in lipid-soluble drug synthesis
3-Mercapto-2-pentanone 67633-97-0 C₅H₁₀OS 118.20 Short-chain (C5), ketone at C2, thiol at C3 Likely volatile; possible flavor/fragrance agent
3-Mercaptoheptan-4-one 63458-78-6 C₇H₁₄OS 146.25 Mid-chain (C7), ketone at C4, thiol at C3 Intermediate reactivity; moderate lipophilicity
3-Mercapto-2,5-hexanedione 53670-54-5 C₆H₈O₂S 144.19 Two ketones (C2, C5), thiol at C3 High polarity; suited for aqueous-phase reactions
2-Mercapto-3-pentanone 17042-24-9 C₅H₁₀OS 118.20 Ketone at C3, thiol at C2 Proximity of groups may enable tautomerism

Key Structural and Functional Differences

Chain Length: 4-Sulfanylnonan-5-one’s longer carbon chain (C9) confers higher lipophilicity compared to shorter analogs like 3-mercapto-2-pentanone (C5). This property may influence its bioavailability or suitability for hydrophobic matrices . Shorter-chain analogs (e.g., C5–C7) are likely more volatile, making them candidates for fragrance applications.

Functional Group Positioning: In 3-mercapto-2,5-hexanedione, the dual ketone groups increase polarity and hydrogen-bonding capacity, contrasting with 4-sulfanylnonan-5-one’s single ketone. 2-Mercapto-3-pentanone’s adjacent thiol and ketone groups may facilitate keto-enol tautomerism, a feature absent in 4-sulfanylnonan-5-one due to greater separation of functional groups .

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